![molecular formula C14H16O6S B14303863 Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate CAS No. 112841-15-3](/img/structure/B14303863.png)
Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate is an organic compound with the molecular formula C14H16O6S. This compound is characterized by the presence of a benzenesulfonyl group attached to a prop-1-en-2-yl chain, which is further connected to a propanedioate moiety. It is a versatile compound used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate typically involves the reaction of benzenesulfonyl chloride with dimethyl propanedioate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenesulfonyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The propanedioate moiety can chelate metal ions, affecting their availability and activity in biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl [3-(methylsulfonyl)prop-1-en-2-yl]propanedioate
- Dimethyl [3-(ethylsulfonyl)prop-1-en-2-yl]propanedioate
- Dimethyl [3-(phenylsulfonyl)prop-1-en-2-yl]propanedioate
Uniqueness
Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it valuable in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
112841-15-3 |
|---|---|
Molekularformel |
C14H16O6S |
Molekulargewicht |
312.34 g/mol |
IUPAC-Name |
dimethyl 2-[3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate |
InChI |
InChI=1S/C14H16O6S/c1-10(12(13(15)19-2)14(16)20-3)9-21(17,18)11-7-5-4-6-8-11/h4-8,12H,1,9H2,2-3H3 |
InChI-Schlüssel |
DJRVVLYGVOTGLE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(=C)CS(=O)(=O)C1=CC=CC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


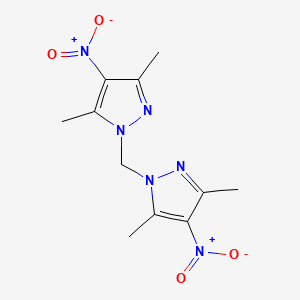
![tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14303796.png)
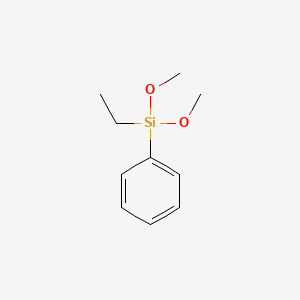
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
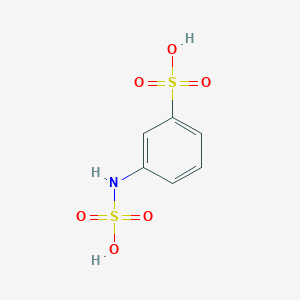

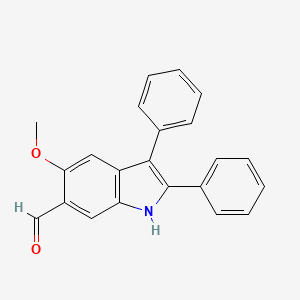
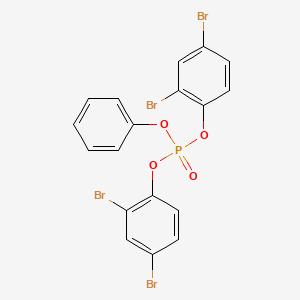

![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
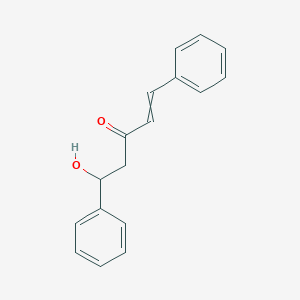
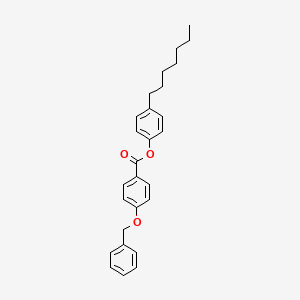
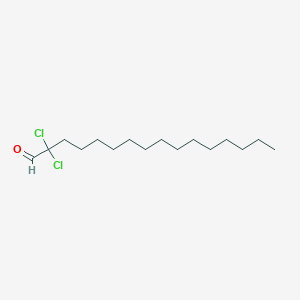
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
